

ML 145 CAS number and supplier information

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Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

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ML145: A Technical Guide for Researchers

An In-depth Whitepaper on the Selective GPR35 Antagonist

This technical guide provides a comprehensive overview of ML145, a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting GPR35.

Introduction to ML145

ML145 is a small molecule compound identified as a selective and competitive antagonist of human GPR35.[1] It has become a valuable tool for investigating the physiological and pathophysiological roles of this orphan receptor. Understanding the specific interactions and downstream effects of ML145 is crucial for its application in preclinical research.

Physicochemical Properties and Supplier Information

The Chemical Abstracts Service (CAS) number for ML145 is 1164500-72-4. Several chemical suppliers offer ML145 for research purposes.

Table 1: Physicochemical Data for ML145



Property	Value
CAS Number	1164500-72-4
Molecular Formula	C24H22N2O5S2
Molecular Weight	482.57 g/mol
IUPAC Name	2-hydroxy-4-[[4-[(5Z)-5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid

Table 2: Supplier Information for ML145

Supplier	Website	
MedKoo Biosciences	INVALID-LINK	
Tocris Bioscience	INVALID-LINK	
Cayman Chemical	INVALID-LINK	
Selleck Chemicals	INVALID-LINK	
ProbeChem	INVALID-LINK	
Xcess Biosciences	INVALID-LINK	
BOC Sciences	INVALID-LINK	

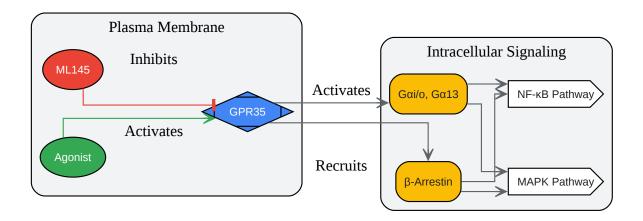
Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Mechanism of Action and Signaling Pathways

ML145 functions as a competitive antagonist at the human GPR35 receptor.[1] This means it directly competes with agonists for the same binding site on the receptor, thereby inhibiting agonist-induced downstream signaling. A key mechanism of action for ML145 is the inhibition of β -arrestin recruitment to the GPR35 receptor.[1]



GPR35 is known to couple to several G protein subtypes, including $G\alpha i/o$ and $G\alpha 13$, as well as engaging β -arrestin.[2] The activation of these pathways can lead to the modulation of various downstream effectors, including the MAPK and NF- κ B signaling cascades.[3] The antagonistic action of ML145 on GPR35 can therefore influence these critical cellular processes.



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GPR35 Signaling and ML145 Inhibition.

Experimental Protocols β-Arrestin Recruitment Assay

This protocol is a generalized method for assessing the antagonist activity of ML145 on GPR35-mediated β-arrestin recruitment. Assays like the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) systems are commonly used.

Methodology:

- Cell Culture: HEK293 cells stably co-expressing human GPR35 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment) are cultured in appropriate media.
- Cell Plating: Plate the cells in a 96-well plate at a predetermined density and incubate overnight.

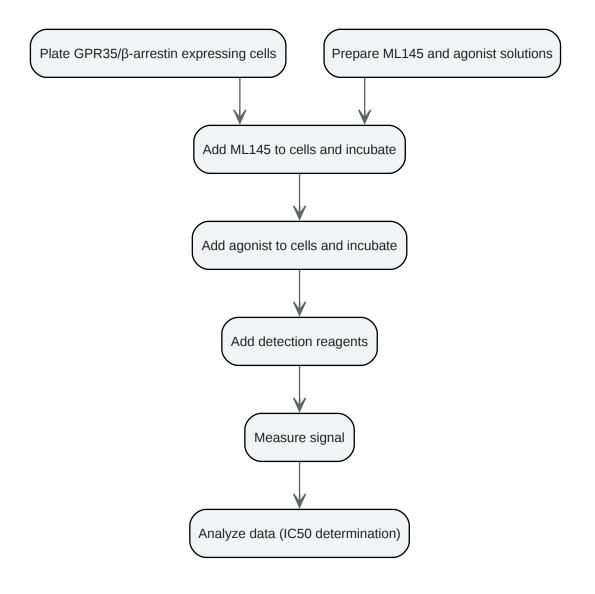
Foundational & Exploratory





- Compound Preparation: Prepare a serial dilution of ML145 in assay buffer. Also, prepare a solution of a known GPR35 agonist (e.g., Zaprinast) at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Antagonist Incubation: Add the diluted ML145 solutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
- Agonist Stimulation: Add the GPR35 agonist to the wells and incubate for a further period (e.g., 90 minutes) at 37°C.
- Detection: Add the detection reagents according to the manufacturer's instructions and incubate to allow for signal development.
- Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Data Analysis: Plot the signal against the concentration of ML145 to determine the IC₅o value.





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β-Arrestin Recruitment Assay Workflow.

In Vivo Murine Colitis Model

This protocol provides a general framework for evaluating the efficacy of ML145 in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Methodology:

 Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.



- Induction of Colitis: Administer DSS (e.g., 3-5% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis. A control group receives regular drinking water.
- ML145 Administration: Prepare a formulation of ML145 for administration (e.g., in a vehicle like 0.5% carboxymethylcellulose). Administer ML145 to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency, starting before or concurrently with DSS administration. The vehicle control group receives the vehicle alone.
- Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool
 consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI)
 score.
- Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colon.
- Macroscopic and Histological Analysis: Measure the colon length and score for macroscopic signs of inflammation. Process a section of the colon for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
- Data Analysis: Compare the DAI scores, colon length, and histological scores between the different treatment groups to evaluate the effect of ML145.

Quantitative Data Summary

Table 3: In Vitro Activity of ML145

Assay	Agonist	Species	IC ₅₀ / EC ₅₀ (nM)	Reference
β-arrestin recruitment	Zaprinast	Human	20.1	
β-arrestin recruitment	Cromolyn	Human	22	
β-arrestin recruitment	Pamoic acid	Human	8.3	-



Note: The potency of ML145 can vary depending on the specific agonist and assay conditions used.

Conclusion

ML145 is a critical research tool for elucidating the role of GPR35 in health and disease. Its selectivity for the human ortholog makes it particularly relevant for studies aimed at understanding human physiology and for the initial stages of drug discovery. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize ML145 in their investigations. As research into GPR35 continues, the use of well-characterized antagonists like ML145 will be indispensable in validating this receptor as a potential therapeutic target.

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References

- 1. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
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